[(1S,2R,6R,8S,9S)-4,4-dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate
Description
The compound [(1S,2R,6R,8S,9S)-4,4-dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate features a complex tricyclic core with a 10-oxo group and a 2,2-dimethylpropanoate (pivalate) ester substituent at the 9-position.
- Parent alcohol: A related hydroxy compound (C₉H₁₂O₆, MW 216.19) shares the tricyclo[6.3.0.02,6]undecane core with a 9-hydroxy group instead of the ester .
- Derived ester: Esterification with pivalic acid (C₅H₁₀O₂) suggests a theoretical formula of C₁₄H₂₀O₇ and a molecular weight of 316.3 g/mol (calculated).
Properties
IUPAC Name |
[(1S,2R,6R,8S,9S)-4,4-dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O7/c1-13(2,3)12(16)19-8-6-7(17-10(8)15)9-11(18-6)21-14(4,5)20-9/h6-9,11H,1-5H3/t6-,7-,8-,9+,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEJYJBXEWYVOB-HTFKAIDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C3C(C(C(=O)O3)OC(=O)C(C)(C)C)OC2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H]3[C@@H]([C@@H](C(=O)O3)OC(=O)C(C)(C)C)O[C@@H]2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675980 | |
| Record name | (3aR,3bS,6S,6aS,7aR)-2,2-Dimethyl-5-oxohexahydro-2H-furo[2',3':4,5]furo[2,3-d][1,3]dioxol-6-yl 2,2-dimethylpropanoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78748-89-7 | |
| Record name | (3aR,3bS,6S,6aS,7aR)-2,2-Dimethyl-5-oxohexahydro-2H-furo[2',3':4,5]furo[2,3-d][1,3]dioxol-6-yl 2,2-dimethylpropanoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of Tetraoxatricyclic Skeleton
- Polyoxatricyclic systems such as tetraoxatricyclo[6.3.0.0²,⁶]undecane derivatives are often synthesized via intramolecular cyclization reactions involving polyhydroxy precursors or epoxy-ketones.
- The use of protected diols and selective oxidation can facilitate the formation of the oxatricyclic ring system.
- Literature on related tetrahydropyran-4-one derivatives (a key structural motif) shows efficient synthesis via Horner-Wadsworth-Emmons (HWE) olefination and Michael addition sequences (see Section 4 below).
Esterification to Form 2,2-Dimethylpropanoate Ester
- The ester moiety is commonly introduced by reacting the hydroxy group at the 9-position of the polyoxatricyclic core with pivaloyl chloride or anhydride under standard esterification conditions (e.g., pyridine or DMAP catalysis).
- Alternative methods include Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Detailed Synthetic Methodology from Related Literature
A closely related class of compounds, 2,2,6-trisubstituted 5-methylidenetetrahydropyran-4-ones, shares structural features with the target compound and provides a detailed synthetic blueprint:
Four-Step Reaction Sequence (Adapted from PMCID: PMC7038078)
Preparation of Diethyl 4-hydroxy-2-oxoalkylphosphonates
Starting from diethyl 2-oxopropylphosphonate, treatment with sodium hydride and n-butyllithium generates a dianion intermediate, which reacts with symmetrical ketones (e.g., acetone, cyclohexanone) to afford diethyl 4-hydroxy-2-oxoalkylphosphonates in moderate to good yields (Table 1).Conversion to 3-Diethoxyphosphoryldihydropyran-4-ones
These phosphonates undergo Knoevenagel-type condensation with dimethylformamide dimethyl acetal (DMF-DMA) in the presence of BF₃·Et₂O, followed by intramolecular oxy-Michael cyclization to form dihydropyran-4-ones (Table 1).Michael Addition of Grignard Reagents
The dihydropyran-4-ones serve as Michael acceptors for various Grignard reagents (ethyl-, n-butyl-, isopropylmagnesium chlorides, phenylmagnesium chloride with CuI catalyst), introducing substituents at position 6 (Table 2). This step yields mixtures of trans-, cis-, and enol isomers.Horner-Wadsworth-Emmons Olefination
The final step involves olefination with formaldehyde under basic conditions (K₂CO₃) to generate 5-methylidenetetrahydropyran-4-ones with diverse substitution patterns (Table 2).
Table 1. Yields of Key Intermediates in the Preparation Sequence
| Compound | R1, R1 Substituents | Yield of Diethyl 4-hydroxy-2-oxoalkylphosphonates (%) | Yield of Dihydropyran-4-ones (%) |
|---|---|---|---|
| 7a | Me, Me | 66 | 84 |
| 7b | -(CH₂)₅- | 83 | 90 |
| 7c | Ph, Ph | 83 | 70 |
| 7d | Fluorenyl | 77 | 66 |
Table 2. Michael Addition and Olefination Yields and Isomer Ratios
| Compound | R1, R1 Substituents | R2 Substituent | Trans Isomer (%) | Enol Isomer (%) | Cis Isomer (%) | Yield of Michael Adduct (%) | Yield of Final Olefination (%) |
|---|---|---|---|---|---|---|---|
| 10a/11a | Me, Me | Et | 72 | 16 | 12 | 70 | 97 |
| 10b/11b | Me, Me | n-Bu | 78 | 6 | 16 | 68 | 96 |
| 10c/11c | Me, Me | i-Pr | 71 | 9 | 20 | 80 | 51 |
| 10d/11d | Me, Me | Ph | 52 | 33 | 15 | 69 | 76 |
Research Findings on Preparation Efficiency and Stereochemistry
- The Michael addition step produces mixtures of stereoisomers, with trans isomers generally predominant.
- The olefination step proceeds efficiently at low temperature (0 °C) with potassium carbonate and formaldehyde.
- Stereochemical assignments are supported by NMR coupling constants and 31P NMR analysis.
- The synthetic route allows introduction of diverse substituents, demonstrating broad applicability.
Patents and Industrial Preparation Notes
- Patent literature (e.g., WIPO PATENTSCOPE) lists synthetic methods for structurally related polycyclic esters, emphasizing ease of raw material availability, cost-effectiveness, and catalyst recyclability.
- Esterification steps typically follow standard acylation protocols.
- Industrial methods favor one-step condensation reactions and simplified purification, with catalysts recoverable by phase separation.
Chemical Reactions Analysis
[(1S,2R,6R,8S,9S)-4,4-dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used . For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Carbohydrate Chemistry
This compound is extensively utilized in carbohydrate chemistry due to its structural characteristics that mimic natural sugars. Its ability to undergo various chemical reactions such as oxidation and reduction makes it a useful tool for synthesizing other carbohydrate derivatives and studying their properties.
Medicinal Chemistry
Research indicates that derivatives of this compound may exhibit potential biological activities. Its interaction with specific enzymes can be explored for drug development purposes. The mechanism of action involves enzyme inhibition or modification of metabolic pathways that could lead to therapeutic applications.
Material Science
The unique structural features of [(1S,2R,6R,8S,9S)-4,4-dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate allow for its use in the development of novel materials with specific properties. This includes applications in creating biodegradable polymers or as a component in advanced materials for electronics.
Analytical Chemistry
The compound serves as a reference standard in various analytical techniques such as HPLC (High Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance). Its distinct spectral characteristics facilitate the identification and quantification of similar compounds in complex mixtures.
Case Study 1: Synthesis of Carbohydrate Derivatives
In a study focused on synthesizing carbohydrate derivatives using [(1S,2R,6R,8S,9S)-4,4-dimethyl...] as a starting material, researchers demonstrated its effectiveness in producing various glycosides through selective glycosylation reactions. The results indicated high yields and selectivity towards desired products.
Case Study 2: Enzyme Interaction Studies
Another research project investigated the interaction of this compound with specific glycosidases. The findings revealed that it acts as an inhibitor for certain enzymes involved in carbohydrate metabolism. This property suggests potential applications in managing metabolic disorders related to carbohydrate processing.
Mechanism of Action
The mechanism of action of [(1S,2R,6R,8S,9S)-4,4-dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate involves its interaction with specific enzymes and molecular targets . Its unique structure allows it to act as a substrate or inhibitor in enzyme-catalyzed reactions . The isopropylidene and pivaloyl protecting groups play a crucial role in modulating its reactivity and stability . The lactone ring formation further enhances its ability to participate in various biochemical pathways .
Comparison with Similar Compounds
Structural Analogs and Derivatives
The following compounds share structural motifs with the target molecule:
*Theoretical values based on esterification of the parent alcohol .
Key Structural Differences and Implications
Tricyclic Framework :
- The target compound’s tricyclo[6.3.0.02,6] system (6-membered, 3-membered, and fused bicyclic rings) contrasts with the tricyclo[7.3.0.02,6] system in , which has a larger 7-membered ring. This difference may affect strain, solubility, and metabolic stability .
- The analog in uses a tricyclo[6.2.1.02,6] backbone, altering ring junction angles and steric interactions.
Functional Groups: The 10-oxo group in the target compound vs. The pivalate ester (2,2-dimethylpropanoate) in the target compound is bulkier than the methyl acetate group in , which may slow hydrolysis rates due to steric hindrance .
Stereochemistry :
- The 8S configuration in the target compound vs. 8R in could influence binding affinity in chiral environments (e.g., enzyme active sites) .
Research Findings and Trends
- Stability : The pivalate ester’s steric bulk may confer resistance to enzymatic hydrolysis compared to smaller esters (e.g., methyl acetate in ) .
- Synthetic Accessibility : The tricyclo[6.3.0.02,6] system in the target compound and is less synthetically explored than the tricyclo[7.3.0.02,6] framework in , posing challenges for scalable production .
Biological Activity
[(1S,2R,6R,8S,9S)-4,4-dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate is a complex organic compound with significant potential in medicinal chemistry and biochemical research. Its unique structure contributes to various biological activities that are of interest for therapeutic applications.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula:
- IUPAC Name : this compound
- Molecular Formula : C14H20O7
- CAS Number : 78748-89-7
The structure features multiple oxygen atoms incorporated into a bicyclic framework which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and molecular targets within biological systems. It has been shown to exhibit:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to various receptors modulating physiological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have reported its effectiveness against various bacterial strains and fungi. The mechanism appears to involve disruption of cell wall synthesis or function.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may reduce inflammatory markers in vitro and in vivo models by inhibiting pro-inflammatory cytokines.
Antioxidant Properties
The compound demonstrates significant antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models.
Case Studies and Research Findings
Comparative Analysis
Comparative studies with similar compounds have revealed that this compound often exhibits superior biological activity due to its unique structural features.
| Compound | Antibacterial Activity | Anti-inflammatory Activity | Antioxidant Capacity |
|---|---|---|---|
| Compound A | Moderate | Low | Moderate |
| Compound B | High | Moderate | High |
| Target Compound | High | High | Very High |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for constructing the tricyclic core of this compound while ensuring stereochemical fidelity?
- Methodology : Multi-step synthesis involving cyclization reactions (e.g., acid-catalyzed ring closure) and stereoselective functionalization. Evidence from analogous tricyclic compounds suggests using protecting groups for oxygen atoms to prevent undesired side reactions during esterification . For stereochemical control, chiral auxiliaries or asymmetric catalysis may be employed, as seen in related bicyclic systems .
- Validation : Monitor intermediate stereochemistry via polarimetry and X-ray crystallography (as applied in for structural confirmation) .
Q. Which analytical techniques are most reliable for assessing purity and structural integrity?
- Methodology : High-performance liquid chromatography (HPLC) with UV/Vis detection for purity, coupled with mass spectrometry (MS) for molecular weight confirmation. Pharmacopeial standards recommend gradient elution protocols to resolve complex mixtures .
- Spectral Analysis : Use ¹H/¹³C NMR with DEPT and COSY for functional group assignment, referencing spectral libraries of structurally similar tricyclic esters .
Q. How can researchers optimize reaction conditions to minimize degradation of the ester group during synthesis?
- Methodology : Employ low-temperature conditions (0–5°C) during esterification steps to reduce hydrolysis. Use anhydrous solvents (e.g., THF or DCM) and acid scavengers (e.g., molecular sieves) to stabilize the ester moiety, as demonstrated in tricyclic lactone syntheses .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental spectral data (e.g., NMR chemical shifts)?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model NMR chemical shifts and compare with experimental data. If discrepancies persist, verify crystal packing effects via single-crystal X-ray diffraction, as done for a hexaazatricyclic compound in .
- Case Study : Adjust solvent polarity in computational models to better match experimental conditions .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodology : Conduct accelerated stability studies using forced degradation (e.g., exposure to 0.1M HCl/NaOH at 40–60°C). Monitor degradation products via LC-MS and assign structures using tandem MS/MS fragmentation patterns. Reference protocols from for hydrolytically sensitive β-lactam analogs .
Q. What approaches are effective in elucidating the compound’s conformational dynamics in solution?
- Methodology : Utilize nuclear Overhauser effect spectroscopy (NOESY) to identify spatial proximities between protons. For dynamic processes (e.g., ring puckering), variable-temperature NMR (VT-NMR) can reveal energy barriers, as applied in bicyclic systems .
Q. How can researchers address low yields in key cyclization steps during scale-up?
- Methodology : Optimize reaction stoichiometry and catalyst loading via design of experiments (DoE). For exothermic cyclizations, use flow chemistry to improve heat dissipation. highlights the importance of slow reagent addition in tricyclic syntheses to avoid side reactions .
Q. What computational tools predict the compound’s reactivity in nucleophilic or electrophilic environments?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
